2-(5-Bromo-2-chlorophenyl)acetonitrile
CAS No.: 1057216-52-0
Cat. No.: VC2932900
Molecular Formula: C8H5BrClN
Molecular Weight: 230.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1057216-52-0 |
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Molecular Formula | C8H5BrClN |
Molecular Weight | 230.49 g/mol |
IUPAC Name | 2-(5-bromo-2-chlorophenyl)acetonitrile |
Standard InChI | InChI=1S/C8H5BrClN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 |
Standard InChI Key | NDXNBYRDDDHFPI-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Br)CC#N)Cl |
Canonical SMILES | C1=CC(=C(C=C1Br)CC#N)Cl |
Introduction
Physical and Chemical Properties
Molecular Structure and Composition
2-(5-Bromo-2-chlorophenyl)acetonitrile has the molecular formula C₈H₅BrClN, featuring an aromatic core with strategically positioned halogen substituents . The presence of both bromine and chlorine atoms on the phenyl ring creates an electronically unique environment that influences its reactivity profile. The acetonitrile moiety (-CH₂CN) provides an additional functional handle for synthetic transformations.
Physical Characteristics
The physical properties of 2-(5-Bromo-2-chlorophenyl)acetonitrile are summarized in the following table:
Property | Value | Source |
---|---|---|
Molecular Weight | 230.489 g/mol | |
Exact Mass | 228.929 | |
Polar Surface Area (PSA) | 23.79000 | |
LogP | 3.16858 | |
HS Code | 2926909090 | |
Physical Appearance | Colorless to pale yellow liquid |
The compound's relatively high LogP value of 3.16858 indicates significant lipophilicity, which influences its solubility characteristics and membrane permeability potential . This property is particularly relevant for its applications in pharmaceutical development, where lipophilicity affects drug distribution and bioavailability.
Chemical Reactivity
The chemical behavior of 2-(5-Bromo-2-chlorophenyl)acetonitrile is primarily governed by three key structural elements:
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The halogenated aromatic ring, which can participate in various coupling reactions
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The nitrile group, which serves as a precursor to other functional groups including amines, amides, and carboxylic acids
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The benzylic position, which exhibits enhanced acidity due to the electron-withdrawing effects of both the aromatic ring and the nitrile group
These structural features enable the compound to undergo diverse transformations, making it versatile in synthetic applications. The electron-withdrawing nature of the halogens and nitrile group creates an electronically deficient system that influences reactivity patterns and selectivity in chemical reactions.
Synthesis Methods
Reaction Conditions and Optimization
The synthesis of halogenated aromatic compounds requires careful optimization of reaction parameters to achieve high yields and selectivity. For bromination reactions, agents such as N-bromosuccinimide (NBS) in tetrahydrofuran (THF) are commonly employed, with temperature control being critical to minimize the formation of unwanted dibrominated by-products .
Based on documented approaches for similar compounds, the following conditions would likely be relevant for the preparation of 2-(5-Bromo-2-chlorophenyl)acetonitrile:
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Choice of brominating agent (e.g., NBS or molecular bromine)
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Selection of appropriate solvent system (typically aprotic solvents)
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Temperature control (often maintained between -5°C and 5°C)
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Reaction time optimization
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Purification strategies to separate the target compound from potential by-products
Chemical Reactions and Transformations
Nucleophilic Substitution
The halogen substituents in 2-(5-Bromo-2-chlorophenyl)acetonitrile can undergo nucleophilic aromatic substitution reactions, particularly under activated conditions. The bromine atom, being more reactive toward nucleophilic displacement than chlorine, offers opportunities for selective functionalization.
Reduction Reactions
The nitrile functionality can be reduced to produce the corresponding primary amine using appropriate reducing agents such as lithium aluminum hydride in dry ether or tetrahydrofuran. This transformation provides access to 2-(5-bromo-2-chlorophenyl)ethylamine, expanding the compound's synthetic utility.
Coupling Reactions
Applications in Chemical Research
Pharmaceutical Development
2-(5-Bromo-2-chlorophenyl)acetonitrile has significant potential in pharmaceutical synthesis. Preliminary studies suggest that derivatives of acetonitrile compounds, including this compound, possess anti-inflammatory properties. The strategic halogenation pattern offers opportunities for structure-activity relationship studies and optimization of biological activities.
In medicinal chemistry, such halogenated intermediates often serve as precursors to compounds that interact with specific molecular targets, including enzymes and receptors. The pathways typically involve modulation of enzyme activity or receptor signaling, potentially leading to therapeutic effects.
Organic Synthesis Applications
As a synthetic intermediate, 2-(5-Bromo-2-chlorophenyl)acetonitrile contributes to the preparation of more complex molecules with potential applications in various fields. The compound's versatility stems from its multiple functional groups that can be selectively modified.
Specific applications include:
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Synthesis of biologically active molecules
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Development of materials with specialized properties
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Preparation of labeled compounds for analytical and diagnostic purposes
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Construction of heterocyclic systems through nitrile-based transformations
Heterocycle Synthesis
Related halogenated nitriles have been employed in the synthesis of heterocyclic compounds. For example, 2-bromo-2-chloro-3-arylpropanenitriles serve as precursors for the preparation of functionalized 3-aminothiophenes through reactions with substituted thioglycolates . By analogy, 2-(5-bromo-2-chlorophenyl)acetonitrile could potentially participate in similar transformations, offering routes to novel heterocyclic scaffolds.
Comparison with Structurally Related Compounds
Structure-Reactivity Relationships
The unique combination of bromine and chlorine substituents on the aromatic ring of 2-(5-Bromo-2-chlorophenyl)acetonitrile distinguishes it from similar compounds. This dual halogenation imparts distinctive electronic properties that influence its chemical behavior and reactivity profile.
Table: Comparison of 2-(5-Bromo-2-chlorophenyl)acetonitrile with Related Compounds
Advantages and Limitations
The presence of both bromine and chlorine substituents in 2-(5-Bromo-2-chlorophenyl)acetonitrile offers several advantages:
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Enhanced reactivity and selectivity in certain transformations
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Multiple sites for functionalization
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Potential for regioselective modification
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Unique electronic properties beneficial for specific applications
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Increased synthetic complexity
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Potential environmental considerations associated with halogenated compounds
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Possible purification challenges due to formation of multiple halogenated by-products
Current Research and Future Perspectives
Recent Developments
Current research involving halogenated nitriles such as 2-(5-Bromo-2-chlorophenyl)acetonitrile focuses on several key areas:
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Development of more efficient and environmentally friendly synthetic methods
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Exploration of novel transformations leveraging the compound's unique structure
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Investigation of potential biological activities and structure-activity relationships
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Application in the synthesis of complex molecular architectures
The growing interest in green chemistry has prompted research into alternative synthesis routes that minimize the use of hazardous reagents and reduce waste generation.
Future Research Directions
Future investigations involving 2-(5-Bromo-2-chlorophenyl)acetonitrile may explore:
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Development of selective catalytic methods for functionalization
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Application in the synthesis of bioactive compounds
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Utilization in materials science and polymer chemistry
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Exploration of sustainable synthesis approaches
The compound's structural features make it a promising candidate for continued investigation in diverse areas of chemical research and development.
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